Estr-5(10)-ene-3,17-diol

Description

Context within Steroid Hormone Biology and Metabolism

Steroid hormones are a class of biologically active compounds derived from cholesterol that play fundamental roles in a vast array of physiological processes. genome.jp The biosynthesis of these hormones involves a series of enzymatic reactions that modify the core steroid nucleus. Estr-5(10)-ene-3,17-diol emerges as a key player in these intricate pathways.

Research has demonstrated that this compound is a metabolite of dehydroepiandrosterone (B1670201) (DHEA), one of the most abundant circulating steroid hormones in humans. wikipedia.orgnih.gov It is also closely related to androstenedione (B190577), another critical intermediate in the synthesis of androgens and estrogens. wikipedia.orgwikipedia.org The conversion of these precursors to this compound and its subsequent metabolism are central to the production of various steroid hormones. For instance, studies in porcine granulosa cells have shown that Estr-5(10)-ene-3β,17β-diol can be formed from androstenedione and 19-hydroxyandrostenedione. nih.gov This formation is notably stimulated by serum and follicle-stimulating hormone (FSH) and can be inhibited by aromatase inhibitors, suggesting the involvement of an enzyme complex similar to that required for estradiol (B170435) biosynthesis. nih.gov

Furthermore, this compound itself is a substrate for further enzymatic transformations. Porcine granulosa cells can convert it into metabolites such as 19-norandrostenedione (B190405) and 19-nortestosterone. nih.gov This indicates the presence of enzymes capable of modifying the structure of this compound to produce other biologically significant 19-norsteroids. nih.gov The investigation of these metabolic conversions is crucial for elucidating the complex network of steroid hormone production and regulation.

Significance as a Research Target in Non-Classical Steroid Pathways

Beyond its role in well-established steroidogenic pathways, this compound is gaining prominence as a research target in the exploration of non-classical steroid actions. The classical mechanism of steroid hormone action involves binding to intracellular receptors that directly regulate gene transcription. frontiersin.org However, emerging evidence points to the existence of non-classical pathways that involve rapid, membrane-initiated signaling events. frontiersin.org

This compound and its derivatives are being investigated for their potential to activate these non-classical pathways. For example, some androgens and their metabolites have been shown to interact with estrogen receptors, preferentially acting through estrogen receptor-β (ER-β). nih.gov This interaction can trigger signaling cascades independent of the classical androgen receptor pathway.

The study of such non-classical pathways is particularly relevant in tissues like the brain, where steroids can act as neurosteroids, modulating neuronal function and survival. genome.jp Research into synthetic derivatives of related steroids like 5-androstenediol has shown effects on cell viability and immune responses, highlighting the potential for these compounds to exert biological effects through diverse mechanisms. mdpi.com The unique structure of this compound makes it a valuable tool for dissecting these alternative signaling routes and understanding their physiological implications. Its role as a potential biological marker, for instance in the context of pregnancy in mares, further underscores its research significance. researchgate.net

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Research Finding |

| This compound | C18H28O2 | 276.4 | 96744-97-7 | Intermediate in steroid metabolism. nih.govepa.gov |

| (3alpha,17alpha)-Estr-5(10)-ene-3,17-diol-d3 | C18H25D3O2 | 279.4 | 13864-49-8 | Labeled analog for research. evitachem.com |

| Estr-5(10)-ene-3,17-dione | C18H24O2 | 272.4 | Not Available | Metabolite in estrogen biosynthesis. rsc.orgnih.gov |

| Androstenediol | C19H30O2 | 290.44 | 521-17-5 | Metabolite of DHEA with estrogenic properties. wikipedia.orgnih.gov |

| Androstenedione | C19H26O2 | 286.41 | 63-05-8 | Precursor to androgens and estrogens. wikipedia.org |

| 19-Norandrostenedione | Not Available | Not Available | Not Available | Metabolite of Estr-5(10)-ene-3β,17β-diol. nih.gov |

| 19-Nortestosterone | Not Available | Not Available | Not Available | Minor metabolite of Estr-5(10)-ene-3β,17β-diol. nih.gov |

| Dehydroepiandrosterone (DHEA) | C19H28O2 | 288.43 | 53-43-0 | Precursor to this compound. wikipedia.orgnih.gov |

Interactive Data Table: Research Findings on this compound Metabolism

| Research Focus | Model System | Precursor(s) | Key Metabolite(s) | Significance |

| Estrogen Biosynthesis | Placental Aromatase | 3,17-dioxo-[16,16,19- 2H 3]androst-4-en-19-al | Estr-5(10)-ene-3,17-dione | Elucidating the role of Estr-5(10)-ene-3,17-dione in estrogen formation. rsc.org |

| 19-Norandrogen Production | Porcine Granulosa Cells | Androstenedione, 19-Hydroxyandrostenedione | 5(10)-Estrene-3β,17β-diol | Suggests a role for 19-norsteroids in ovarian function. nih.gov |

| Metabolism of Estr-5(10)-ene-3β,17β-diol | Porcine Granulosa Cells | 5(10)-Estrene-3β,17β-diol | 19-Norandrostenedione, 19-Nortestosterone | Demonstrates further metabolism into other 19-norsteroids. nih.gov |

| Testosterone (B1683101) Metabolism | Equine | Testosterone | Boldenone, Nandrolone (B1676933), 4-Estrene-3,17-dione | Investigating minor metabolic pathways of testosterone. researchgate.net |

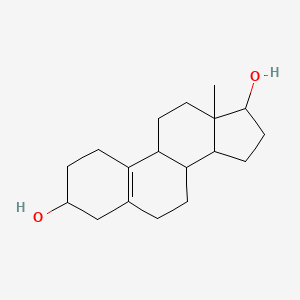

Structure

2D Structure

Properties

IUPAC Name |

13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-17,19-20H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHQSODTBQCZDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3CCC(C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20914332 | |

| Record name | Estr-5(10)-ene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96744-97-7 | |

| Record name | Estr-5(10)-ene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature, Stereoisomerism, and Structural Context

Systematic Nomenclature and Common Synonyms of Estr-5(10)-ene-3,17-diol and its Stereoisomers

The systematic name for the parent structure, this compound, provides a precise description of its chemical makeup. The "estrane" core indicates a steroid with 18 carbon atoms. The "-5(10)-ene" specifies a double bond between the 5th and 10th carbon positions, and the "-3,17-diol" denotes the presence of two hydroxyl (-OH) groups at the 3rd and 17th carbon atoms.

Various stereoisomers of this compound exist, each with a unique spatial arrangement of atoms. These are designated by prefixes such as (3α,17β), (3β,17α), and (3α,17α). For instance, one common isomer is (3α,17β)-Estr-5(10)-ene-3,17-diol. chemspider.com

Below is a table of common synonyms for different stereoisomers of this compound.

| Stereoisomer | Systematic Name | Common Synonyms |

| (3α,17β) | (3R,8R,9S,13S,14S,17S)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | 5(10)-Estrene-3alpha,17beta-diol nih.gov |

| (3β,17α) | - | 5(10)-estrene-3β,17α-diol researchgate.net |

| (3α,17α) | (3R,8R,9S,13S,14S,17R)-16,16,17-trideuterio-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | (3alpha,17alpha)-Estr-5(10)-ene-3,17-diol-d3 cymitquimica.comclearsynth.com |

Stereochemical Considerations and Isomeric Forms (e.g., 3α, 3β, 17α, 17β configurations)

The stereochemistry of the hydroxyl groups at the C3 and C17 positions is crucial to the molecule's function. The designations α and β refer to the orientation of these groups relative to the plane of the steroid nucleus. A β-substituent is oriented "upwards" (projecting out of the plane of the paper), while an α-substituent is oriented "downwards" (projecting into the plane of the paper).

This leads to four primary stereoisomers for this compound:

(3α,17α)-Estr-5(10)-ene-3,17-diol

(3α,17β)-Estr-5(10)-ene-3,17-diol

(3β,17α)-Estr-5(10)-ene-3,17-diol

(3β,17β)-Estr-5(10)-ene-3,17-diol

The synthesis of specific isomers can be challenging. For example, producing the 17α-hydroxy isomer often requires multi-step procedures, such as the Mitsunobu reaction to invert the configuration of the more readily available 17β-hydroxy steroids. researchgate.net

Structural Distinctions from Aromatic Estrogens and Related Steroids

Compared to other related steroids, such as nandrolone (B1676933) (also known as 19-nortestosterone), the primary difference is the presence of a ketone group at the C3 position in nandrolone, whereas this compound has a hydroxyl group at this position. wikipedia.org Furthermore, nandrolone has a double bond at the C4 position. wikipedia.org

| Compound | A-Ring Structure | Key Functional Groups |

| This compound | Non-aromatic, one double bond at C5-C10 | Two hydroxyl groups (C3, C17) |

| Estradiol (B170435) | Aromatic (benzene ring) | Two hydroxyl groups (C3, C17) nih.govfoodb.cawikipedia.org |

| Nandrolone | Non-aromatic, one double bond at C4 | One ketone (C3), one hydroxyl (C17) wikipedia.org |

Conformational Analysis of the Steroid Nucleus

X-ray crystallography studies on related steroid structures have confirmed these conformational preferences. For instance, in some estradiol derivatives, the cyclopentane (B165970) (D) ring has been shown to adopt a chair conformation. The conformation of the rings, particularly the A-ring, is critical for how the molecule interacts with biological targets like estrogen receptors.

Synthetic Strategies and Chemical Derivatization of Estr 5 10 Ene 3,17 Diol

Chemical Synthesis Approaches from Precursor Steroids

The creation of Estr-5(10)-ene-3,17-diol from precursor steroids often involves sophisticated chemical strategies to ensure the correct stereochemistry and functional group arrangement.

Stereoselective Synthesis Methodologies

Stereoselectivity is paramount in steroid synthesis to achieve the desired biological activity. Several powerful reactions are employed to control the three-dimensional arrangement of atoms.

Mitsunobu Inversion: This reaction is a cornerstone for inverting the stereochemistry of secondary alcohols. organic-chemistry.orgnih.gov In the context of steroid synthesis, it is particularly useful for converting a 17β-hydroxy group to the 17α-configuration. nih.govresearchgate.net The reaction typically involves triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgresearchgate.net The alcohol is activated by the phosphine, allowing for nucleophilic attack by a suitable pronucleophile, such as a carboxylic acid, with a clean inversion of the stereocenter. organic-chemistry.orgnih.gov The choice of carboxylic acid and solvent can significantly influence the reaction's efficiency, with more acidic partners generally leading to higher yields of the inverted product. researchgate.net

Birch Reduction: This reaction is instrumental in converting aromatic rings, a common feature in estrogen precursors like 17β-estradiol-3-methyl ether, into non-aromatic cyclic dienes. nih.govdocksci.com This transformation is a key step in the synthesis of the Estr-5(10)-ene core structure. nih.gov

Noyori Asymmetric Transfer Hydrogenation: This method provides a highly stereoselective means of reducing ketones to chiral alcohols. ajchem-b.comchem-station.com In the synthesis of this compound, it is employed for the stereoselective reduction of the 3-ketone. nih.gov The reaction utilizes a chiral ruthenium (II) catalyst with a diamine ligand, where 2-propanol often serves as the hydrogen source. chem-station.commdpi.com This method is favored for its high efficiency and enantioselectivity. ethz.ch

A notable stereoselective synthesis of 5(10)-estrene-3β,17α-diol starts from 17β-estradiol-3-methyl ether. nih.gov The process involves a Mitsunobu inversion of the 17β-alcohol, followed by a Birch reduction of the aromatic A-ring. The resulting 3-ketone is then stereoselectively reduced using Noyori asymmetric transfer hydrogenation. nih.gov

Role of Estr-5(10)-ene-3,17-dione as a Synthetic Intermediate

Estr-5(10)-ene-3,17-dione is a key intermediate in the synthesis of various steroids, including this compound. ontosight.airesearchgate.netalfa-chemistry.comnih.gov Its chemical structure, featuring ketone groups at positions 3 and 17, makes it a versatile precursor for introducing different functional groups. ontosight.ai For instance, the selective reduction of the ketone groups can yield various diol isomers. It can be prepared from other steroid precursors and serves as a branching point for the synthesis of a range of derivatives. researchgate.netgoogle.comgoogle.com

Chemoenzymatic Synthetic Routes

Chemoenzymatic strategies combine the precision of enzymatic reactions with the versatility of chemical synthesis. In the synthesis of this compound, a final chemoenzymatic purification step can be employed to ensure the high purity of the final product. nih.govresearchgate.net Enzymatic transformations can offer high stereoselectivity in the reduction of ketone groups or the resolution of racemic mixtures, which can be challenging to achieve through purely chemical methods. researchgate.net

Synthesis of Analogues and Derivatives for Research Probes

To investigate structure-activity relationships and develop new research tools, analogues and derivatives of this compound are synthesized.

Functionalization at Key Positions (e.g., 7α-substitutions)

The introduction of substituents at various positions on the steroid nucleus can significantly alter its biological properties. The 7α-position is a common site for modification. nih.govscispace.com The synthesis of 7α-substituted estradiol (B170435) derivatives often involves multi-step sequences, and these modifications can influence the molecule's interaction with biological targets. researchgate.net

Design and Synthesis of Steroidal Conjugates

Conjugating the steroidal framework with other molecules can impart novel properties.

Ferrocene Conjugates: Ferrocene, an organometallic compound, can be attached to the steroid skeleton. researchgate.netrsc.orgarkat-usa.org These conjugates are of interest for their potential applications in bio-organometallic chemistry. arkat-usa.org The ferrocenyl group can be introduced at different positions of the steroid, and the resulting conjugates have shown interesting biological activities. mdpi.com

Saccharinylmethyl Ethers: The synthesis of saccharinylmethyl ethers of steroids, such as estradiol, has been explored as a prodrug strategy. iiab.mewikipedia.org These derivatives can exhibit altered pharmacokinetic profiles compared to the parent steroid. wikipedia.org

Development of Labeled Analogues for Mechanistic Studies

The elucidation of the precise mechanisms of action of this compound and its derivatives relies heavily on the use of labeled analogues. These specialized molecules, which incorporate isotopic or radioactive markers, are indispensable tools for a variety of in vitro and in vivo studies, including receptor binding assays, metabolic pathway analysis, and molecular imaging. The strategic introduction of labels such as deuterium (B1214612) (²H or D), tritium (B154650) (³H or T), and radioiodine (e.g., ¹²⁵I) allows for the sensitive and specific tracking of the compound's fate and interactions within biological systems.

The synthesis of these labeled analogues requires careful consideration of the label's position to ensure that the biological activity of the parent molecule is not significantly altered. Common strategies involve the introduction of isotopic labels at positions that are not critical for receptor recognition or metabolic transformation.

Deuterium-Labeled Analogues:

Tritium-Labeled Analogues:

Tritiated analogues are particularly useful for receptor binding assays due to the high specific activity that can be achieved. ulisboa.pt Tritium labeling provides a sensitive method for quantifying the binding affinity of this compound derivatives to estrogen receptors (ERs). researchgate.net For example, [2,4,6,7-³H]E₂ (estradiol) is a commonly used radioligand in competitive binding assays to determine the relative binding affinities of new, unlabeled ligands. ulisboa.ptresearchgate.net The synthesis of tritiated compounds can be complex, often involving catalytic tritium exchange reactions or the reduction of a suitable precursor with tritium gas.

Radioiodinated Analogues:

Radioiodination is a key strategy for developing imaging agents for single-photon emission computed tomography (SPECT) and positron emission tomography (PET). These imaging modalities can visualize the distribution of estrogen receptors in vivo, which is of significant interest for the diagnosis and characterization of estrogen receptor-positive tumors. researchgate.netitn.pt

The synthesis of radioiodinated estradiol derivatives often involves the introduction of a vinyl iodide or a p-iodophenylethynyl group at various positions on the steroid nucleus, such as C-7 or C-17. ulisboa.ptresearchgate.netitn.pt For instance, radioiodinated (E)-7-(cyanoalkyl)-17α-iodovinylestra-1,3,5(10),6-tetraene-3,17β-diols have been prepared from their corresponding tributylstannyl precursors. itn.pt The radioiodination is typically achieved using [¹²⁵I]NaI and an oxidizing agent like peracetic acid. ulisboa.ptitn.pt The choice of the linker and the position of the radioiodine is critical for maintaining high receptor binding affinity and favorable biodistribution characteristics. ulisboa.ptitn.pt Studies have shown that the length of the C-7 alkyl chain can influence the binding affinity of these radioiodinated analogues. itn.pt

The development of these labeled analogues is a continuous area of research, with new synthetic methods and labeling strategies being explored to create more stable, selective, and sensitive probes for studying the intricate roles of this compound and its metabolites in various physiological and pathological processes.

Labeled Analogues of this compound and Related Compounds

| Compound Name | Label Type | Position of Label | Application |

| (3α,17α)-Estr-5(10)-ene-3,17-diol-d₃ | Deuterium | Multiple positions | Internal standard for GC-MS |

| [2,4,6,7-³H]Estradiol | Tritium | C2, C4, C6, C7 | Radioligand for receptor binding assays |

| [¹²⁵I]-(E)-7-(6'-cyanohexyl)-17α-iodovinylestra-1,3,5(10),6-tetraene-3,17β-diol | Iodine-125 | C17 (iodovinyl group) | SPECT/PET imaging agent |

| [¹²⁵I]-7-(5´-carboxamidopentyl)-17β-iodovinylestra-1,3,5(10),6-tetraene-3,17β-diol | Iodine-125 | C17 (iodovinyl group) | Molecular recognition of ER-positive tumors |

| [3β,7,7,17α-²H₄]Androst-5-ene-17β,19-diol | Deuterium | C3, C7, C17 | Internal standard for GC-MS analysis |

Biochemical Pathways and Endogenous Metabolism of Estr 5 10 Ene 3,17 Diol

Biosynthesis from C19 Steroid Precursors in Biological Systems

The formation of Estr-5(10)-ene-3,17-diol from C19 aromatizable androgens like androstenedione (B190577) and 19-hydroxyandrostenedione has been identified, particularly in porcine granulosa cells. nih.gov This biosynthetic process suggests a potential physiological role for this 19-norsteroid in ovarian follicular development. nih.gov The production of this compound from these precursors can be significantly stimulated by serum or a combination of serum and follicle-stimulating hormone (FSH). nih.gov

The pathway is thought to involve enzymes similar to the aromatase complex responsible for the biosynthesis of estradiol-17β. nih.gov This is supported by the observation that aromatase inhibitors significantly reduce the formation of this compound. nih.gov The process likely involves successive hydroxylations of the C19 steroid. bioscientifica.com

A proposed mechanism for the formation of 19-norsteroids from 19-oxo androstenedione involves a retro-aldol type elimination, leading to the intermediate 5(10)-estrene-3,17-dione, which then isomerizes. bioscientifica.com This highlights the close relationship between the biosynthesis of estrogens and 19-norsteroids.

Enzymatic Transformations and Metabolic Fate

Once formed, this compound undergoes various enzymatic transformations, leading to its metabolic fate within the body. These transformations include hydroxylation, sulfation, and glucuronidation, which are common pathways for steroid metabolism and are crucial for inactivation and excretion. ontosight.ai

The metabolism of estrogens and related compounds typically involves hydroxylation, followed by conjugation reactions such as sulfation and glucuronidation to increase their water solubility for excretion. ontosight.aiwikipedia.org While specific studies on this compound are limited, its structural similarity to other estrogens suggests it would follow similar metabolic routes. ontosight.ai For instance, the primary metabolite of 19-nortestosterone, 19-norandrosterone, undergoes extensive glucuronidation. dshs-koeln.de This conjugation is mainly carried out by the UGT2B7 and UGT2B17 isoenzymes in human liver microsomes. dshs-koeln.de It is plausible that this compound is also a substrate for these or similar UDP-glucuronosyltransferase enzymes. Steroid diol monosulfates can also be glucuronylated to form sulfate (B86663) glucuronide conjugates. upf.edu

Hydroxysteroid dehydrogenases (HSDs) are key enzymes in the metabolism of steroids, catalyzing the interconversion of keto and hydroxyl groups. nih.gov 17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is particularly important as it is involved in the synthesis of the potent estrogen, estradiol (B170435), from estrone (B1671321). mdpi.comnih.gov This enzyme also participates in the production of other estrogenic compounds. mdpi.comgoogle.com Given that this compound possesses a 17β-hydroxyl group, it is conceivable that 17β-HSD enzymes are involved in its metabolism, potentially converting it to its 17-keto form, Estr-5(10)-ene-3-ol-17-one. Porcine granulosa cells possess the necessary enzymes to convert Estr-5(10)-ene-3β,17β-diol to 19-norandrostenedione (B190405) and 19-nortestosterone, indicating the presence of active HSDs. nih.gov

The formation of this compound is closely linked to the activity of the aromatase enzyme complex. nih.gov Studies have shown that the biosynthesis of this compound from androstenedione and 19-hydroxyandrostenedione is significantly inhibited by aromatase inhibitors such as 4-hydroxyandrostenedione and aminoglutethimide (B1683760) phosphate. nih.gov This suggests that the enzymatic machinery responsible for aromatization is also involved in the production of this compound. nih.gov The inhibition of its formation by these agents points to a shared or similar enzymatic pathway with estrogen biosynthesis. nih.govbioscientifica.com It has been noted that 19-norsteroids can be less susceptible to aromatase than C19-steroids and may even act as inhibitors of aromatase activity. hormonebalance.org

Role of Specific Hydroxysteroid Dehydrogenases (e.g., 17β-HSD1)

Interconversion with Related 19-Norsteroids

This compound is part of a metabolic network of 19-norsteroids. In biological systems, it can be interconverted with other related compounds. For example, porcine granulosa cells can convert Estr-5(10)-ene-3β,17β-diol into 19-norandrostenedione and, to a lesser extent, 19-nortestosterone. nih.gov This demonstrates the presence of enzymes capable of transforming the 3-hydroxy-5(10)-estrene structure into a 19-nor-4-ene-3-ketosteroid. nih.gov

19-Norandrostenedione itself is a precursor that can be metabolized to 19-nortestosterone. drugbank.com The metabolism of 19-norandrogens can lead to the formation of various metabolites, including 19-norandrosterone, which is a metabolite of both nandrolone (B1676933) (19-nortestosterone) and bolandione (19-norandrostenedione). wikipedia.org

Tissue-Specific Metabolic Profiles and Enzymatic Activities

The metabolism of this compound and its precursors shows significant tissue specificity, reflecting the differential expression of metabolic enzymes.

Porcine Granulosa Cells: These cells are a key site for the biosynthesis of Estr-5(10)-ene-3β,17β-diol from C19 aromatizable androgens. nih.gov They possess the enzymatic machinery, likely including aromatase-like enzymes and hydroxysteroid dehydrogenases, to both produce this compound and further metabolize it to 19-norandrostenedione and 19-nortestosterone. nih.gov The production is stimulated by gonadotropins, suggesting a role in ovarian function. nih.gov

Equine Testicular Preparations: An isomer of 5(10)-estrene-3,17-diol has been identified in the minced testicular tissue of stallions, indicating that the testes are another site of its production. bioscientifica.com Furthermore, studies on geldings have detected 5(10)-estrene-3β,17α-diol in urine following testosterone (B1683101) administration, suggesting it can be a minor metabolite of testosterone in equines. researchgate.netresearchgate.net

Liver Microsomes: The liver is a primary site for steroid metabolism. Human liver microsomes contain a variety of enzymes, including cytochrome P450s and UDP-glucuronosyltransferases, that are crucial for the hydroxylation and conjugation of steroids. dshs-koeln.denih.gov While direct studies on this compound metabolism in liver microsomes are not detailed, it is expected to be a substrate for these enzymes, leading to its inactivation and clearance. ontosight.ai In vitro studies with horse liver homogenates have also been used to investigate the metabolism of related steroids. researchgate.netresearchgate.net

Table of Research Findings on this compound Metabolism

| Metabolic Process | Key Findings | Tissue/System | Precursors/Metabolites | Key Enzymes/Inhibitors | Citations |

|---|---|---|---|---|---|

| Biosynthesis | Formation from androstenedione and 19-hydroxyandrostenedione. | Porcine Granulosa Cells | Androstenedione, 19-Hydroxyandrostenedione | Aromatase-like enzymes, Inhibited by 4-hydroxyandrostenedione and aminoglutethimide phosphate | nih.gov |

| Enzymatic Transformation | Metabolized via hydroxylation, sulfation, and glucuronidation. | General (inferred), Human Liver Microsomes (for related compounds) | - | UDP-glucuronosyltransferases (e.g., UGT2B7, UGT2B17 for 19-norandrosterone) | ontosight.aidshs-koeln.de |

| Interconversion | Converted to 19-norandrostenedione and 19-nortestosterone. | Porcine Granulosa Cells | 19-Norandrostenedione, 19-Nortestosterone | Hydroxysteroid Dehydrogenases | nih.gov |

| Tissue-Specific Metabolism | Identified as a product in stallion testes. Detected as a minor metabolite of testosterone in geldings. | Equine Testicular Tissue, Equine (in vivo) | Testosterone | - | bioscientifica.comresearchgate.netresearchgate.net |

This compound as a Metabolite of Other Steroids (e.g., Nandrolone, Testosterone in Specific Animal Models)

This compound is recognized not only for its own potential biological activities but also as a metabolic byproduct of other significant steroid hormones. Research in specific animal models has elucidated the pathways through which anabolic-androgenic steroids like nandrolone and testosterone can be converted into this estrogenic compound. These metabolic transformations are crucial for understanding the complete physiological and pharmacological profile of the parent steroids, particularly in contexts such as veterinary medicine and doping control in equine sports.

In castrated horses (geldings), the administration of testosterone has been shown to result in the formation of several minor metabolites, including Estr-5(10)-ene-3β,17α-diol. researchgate.net Following the intramuscular injection of testosterone, low levels of boldenone, nandrolone, and 4-estrene-3,17-dione were also detected in early post-administration urine samples. researchgate.net Further studies involving the administration of testosterone supplemented with its 13C-labelled version provided unequivocal evidence that boldenone, nandrolone, and 4-estrene-3,17-dione are indeed metabolites of testosterone in geldings. researchgate.net While 13C-labelled Estr-5(10)-ene-3β,17α-diol was not detected in this specific experiment, its presence in earlier administration trials suggests it is part of the metabolic cascade of testosterone in this animal model. researchgate.net

The metabolism of nandrolone, an anabolic steroid structurally similar to testosterone, also leads to the production of related estrene-diols. In horses, one of the major metabolites of nandrolone is 5α-estrane-3β,17α-diol. researchgate.net Studies on the biotransformation of nandrolone decanoate (B1226879) in castrated thoroughbred horses have identified various phase I and phase II metabolites, highlighting hydrolysis, reduction, and oxidation as prominent metabolic pathways. nih.govcitedrive.com

In cattle, specific isomers of estranediol have been investigated as potential biomarkers for the misuse of nandrolone. nih.gov Research has demonstrated that while metabolites like 5α-estrane-3β,17α-diol (aba) and 5β-estrane-3α,17α-diol (baa) can be detected in urine for several days after the administration of 17β-nandrolone, other isomers such as 5α-estrane-3β,17β-diol (abb) and 5β-estrane-3α,17β-diol (bab) were not found in injured or pregnant animals. nih.gov This suggests that the detection of these specific estranediols could serve as definitive markers for exogenous nandrolone administration in bovines. nih.gov

Beyond its formation from exogenous steroids, the biosynthesis of this compound has also been observed in other biological systems. For instance, primary cultures of porcine granulosa cells are capable of producing 5(10)-estrene-3β,17β-diol from C19 aromatizable androgens like androstenedione and 19-hydroxyandrostenedione. nih.gov This formation is significantly stimulated by serum or follicle-stimulating hormone (FSH) and can be inhibited by aromatase inhibitors, suggesting the involvement of an enzyme system similar to the one responsible for estradiol biosynthesis. nih.gov These porcine granulosa cells can further metabolize the newly formed 5(10)-estrene-3β,17β-diol into 19-norandrostenedione and, to a lesser extent, 19-nortestosterone. nih.gov

The following table summarizes key research findings on the metabolic formation of this compound and related compounds from other steroids in different animal models.

| Precursor Steroid | Animal Model/System | Key Metabolites Identified | Research Finding |

| Testosterone | Horse (Gelding) | Boldenone, Nandrolone, 4-estrene-3,17-dione, 5(10)-estrene-3β,17α-diol | These steroids were identified as minor metabolites of testosterone, which is significant for interpreting doping control results. researchgate.net |

| Nandrolone | Horse | 5α-estrane-3β,17α-diol | This compound is a major metabolite of nandrolone in horses. researchgate.net |

| 17β-Nandrolone | Cattle | 5α-estrane-3β,17β-diol, 5β-estrane-3α,17β-diol | The absence of these metabolites in untreated injured or pregnant cattle suggests they could be definitive biomarkers for nandrolone abuse. nih.gov |

| Androstenedione, 19-Hydroxyandrostenedione | Porcine Granulosa Cells | 5(10)-estrene-3β,17β-diol , 19-Norandrostenedione, 19-Nortestosterone | Demonstrates a potential physiological role for these 19-norsteroids in ovarian follicular development. nih.gov |

Molecular and Cellular Mechanisms of Action of Estr 5 10 Ene 3,17 Diol Preclinical Focus

Ligand-Receptor Interactions and Binding Affinities

The interaction of Estr-5(10)-ene-3,17-diol with steroid hormone receptors is fundamental to its biological activity. As an estrogenic compound, its primary targets are expected to be the estrogen receptors.

Interaction with Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ)

This compound is presumed to exert its biological effects through binding to estrogen receptors. ontosight.ai General scientific understanding suggests that it likely interacts with both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). However, it is characterized as a weaker estrogen compared to primary estrogens like estradiol (B170435). This suggests that its binding affinity for ERα and ERβ is likely lower than that of estradiol. ontosight.ai Detailed, quantitative preclinical studies providing specific binding affinity data (e.g., Ki or IC50 values) for this compound with purified ERα and ERβ are not extensively documented in publicly available scientific literature.

Modulatory Effects on Androgen Receptors (AR)

Analysis of Receptor Selectivity and Agonist/Antagonist Properties

The selectivity of this compound for ERα versus ERβ and its functional properties as an agonist or antagonist have not been thoroughly characterized in comparative preclinical studies. While it is expected to act as an agonist at estrogen receptors, the relative potency and efficacy at each receptor subtype remain to be elucidated by specific research. ontosight.ai Consequently, a detailed analysis of its receptor selectivity profile and a definitive classification of its agonist or potential antagonist properties are not available in the current body of scientific literature.

Modulation of Gene Transcription and Signaling Pathways in Cell Models

Upon binding to estrogen receptors, steroid ligands typically induce conformational changes in the receptor, leading to the modulation of gene transcription. This process is a cornerstone of estrogenic action. ontosight.ai It is hypothesized that this compound influences gene expression in a manner typical of estrogens, thereby affecting various physiological processes. ontosight.ai However, specific studies detailing the downstream signaling pathways activated by this compound or identifying the specific genes it regulates in cellular models are limited. Research focusing on the broader class of 19-nortestosterone derivatives, of which this compound is a metabolite, indicates that these compounds can modulate pathways related to cell growth and apoptosis, but specific data for this particular metabolite is scarce. nih.gov

Effects on Cellular Proliferation and Apoptosis in In Vitro Systems

The impact of estrogens on cell fate, including proliferation and apoptosis, is a critical area of cancer research, particularly for hormone-dependent cancers.

Impact on Estrogen-Dependent Cell Lines (e.g., Breast Cancer Cell Lines like MCF-7, ZR-75-1, T-47D)

Given its estrogenic nature, this compound would be expected to influence the proliferation of estrogen-dependent breast cancer cell lines such as MCF-7, ZR-75-1, and T-47D, which are known to express estrogen receptors. However, direct experimental evidence and detailed preclinical studies quantifying the specific impact of this compound on the proliferation and apoptosis of these particular cell lines are not widely reported in the scientific literature. Studies on various other 19-nortestosterone derivatives have demonstrated antiproliferative activities against a range of breast cancer cell lines, but these findings are not specific to this compound. researchgate.net

Data Table: Receptor Binding Affinity of this compound

Specific quantitative data on the binding affinity of this compound for ERα, ERβ, and AR are not available in the reviewed scientific literature.

| Receptor | Binding Affinity (e.g., Ki, IC50) | Agonist/Antagonist Activity |

| ERα | Data not available | Presumed agonist ontosight.ai |

| ERβ | Data not available | Presumed agonist ontosight.ai |

| AR | Data not available | Data not available |

Data Table: Proliferative Effects of this compound on Breast Cancer Cell Lines

Specific quantitative data (e.g., IC50, EC50) on the proliferative or apoptotic effects of this compound on the specified cell lines are not available in the reviewed scientific literature.

| Cell Line | Receptor Status | Effect on Proliferation | Effect on Apoptosis |

| MCF-7 | ER-positive | Data not available | Data not available |

| ZR-75-1 | ER-positive | Data not available | Data not available |

| T-47D | ER-positive | Data not available | Data not available |

Context-Dependent Effects (e.g., in the presence of estradiol or selective receptor modulators)

The biological activity of this compound can be significantly influenced by the presence of other hormonal agents, such as estradiol (E2) and selective estrogen receptor modulators (SERMs). Preclinical studies have shown that in the presence of estradiol, androst-5-ene-3β,17β-diol (ADIOL), a structurally similar steroid, inhibits the growth of estrogen-stimulated breast cancer cells. nih.gov This inhibitory effect is counteracted by anti-androgens, suggesting a mechanism mediated through the androgen receptor (AR). nih.gov

In contrast, when combined with the SERM tamoxifen, ADIOL demonstrates an additive anti-proliferative effect on hormone-sensitive breast cancer cells. nih.gov This suggests that the ultimate cellular response to this compound is not solely dependent on its intrinsic properties but is shaped by the broader hormonal milieu and the specific receptor modulators present. SERMs themselves are a diverse group of compounds that can act as either estrogen receptor agonists or antagonists depending on the target tissue, which adds another layer of complexity to predicting the net effect of co-administration with compounds like this compound. nih.gov

Investigation of Estrogenic and Anti-Estrogenic Activities in Cellular Contexts

In cellular models, the estrogenic and anti-estrogenic potential of this compound and related compounds has been a subject of investigation. Like other estrogens, its primary mechanism of action is believed to be through binding to estrogen receptors (ERs), which in turn modulates the transcription of target genes. ontosight.aidrugbank.com There are two main subtypes of the estrogen receptor, ERα and ERβ, and the binding affinity of a ligand to each subtype can influence its biological activity. wikipedia.org

Studies on the related compound androst-5-ene-3β,17β-diol (ADIOL) in ER-positive breast cancer cell lines (ZR-75-1 and T-47D) have shown that it can stimulate cell proliferation, indicating estrogenic activity. nih.gov However, in the presence of the more potent estrogen, estradiol, ADIOL exhibits an inhibitory effect on cell growth, demonstrating anti-estrogenic properties in this specific context. nih.gov This dual activity is thought to be mediated through different receptor pathways, with the stimulatory effects occurring via ERs and the inhibitory effects via ARs. nih.gov

The development of various steroidal analogs has been a strategy to explore and modify these activities. For instance, synthetic modifications at different positions on the estrone (B1671321) nucleus have led to compounds with potential inhibitory estrogenic profiles. researchgate.net Some of these analogs show selective binding affinity for ERα, while others may exert their effects through mechanisms independent of ER binding. researchgate.net

Impact on Specific Biological Processes in Preclinical In Vivo Models (e.g., Ovarian Follicular Development in Porcine Models)

Preclinical research, particularly in porcine models, has shed light on the role of this compound in ovarian follicular development. Porcine granulosa cells, which are essential for follicle growth and steroid hormone production, have been shown to produce Estr-5(10)-ene-3β,17β-diol from androgens like androstenedione (B190577). nih.govnih.gov This synthesis is a significant finding, suggesting a physiological role for this 19-norsteroid in the local ovarian environment. nih.gov

The production of Estr-5(10)-ene-3β,17β-diol in these cells is stimulated by serum and follicle-stimulating hormone (FSH). nih.gov Furthermore, its formation can be inhibited by aromatase inhibitors, indicating that its synthesis may involve enzymes similar to those in the estradiol biosynthesis pathway. nih.gov Porcine granulosa cells can also metabolize Estr-5(10)-ene-3β,17β-diol into other steroids, including 19-norandrostenedione (B190405) and 19-nortestosterone. nih.gov

Structure-Activity Relationships in Preclinical Models

The relationship between the chemical structure of this compound and its biological activity is a critical area of preclinical investigation. The specific arrangement of its steroid nucleus, including the double bond at the 5(10) position and the hydroxyl groups, dictates its ability to bind to estrogen receptors and elicit a biological response. ontosight.ai

Key structural features that are generally important for estrogen receptor binding include a phenolic A-ring and a hydroxyl group at the 17β position. researchgate.netoup.com While this compound is not a primary estrogen like estradiol, its structural similarity allows it to interact with ERs, albeit potentially with a different affinity and functional outcome. ontosight.ai

Research into various analogs of this compound and other steroids helps to elucidate these structure-activity relationships. For example, the synthesis of various estrone-based analogs with modifications at different carbon positions has been undertaken to evaluate their estrogenic and anti-estrogenic activities. researchgate.net Similarly, studies on epimeric 3,17-substituted 5α-androstane aminoalcohols have provided insights into how stereochemistry at these positions influences biological activity. researchgate.net The stereoisomer of 17β-estradiol, 17α-estradiol, for instance, exhibits a significantly lower binding affinity for ERα and ERβ. nih.gov

Interactive Data Tables:

Table 1: Investigated Biological Activities of this compound and Related Compounds in Cellular Contexts

| Compound | Cell Line | Effect in Absence of Estradiol | Effect in Presence of Estradiol | Receptor Interaction |

| Androst-5-ene-3β,17β-diol (ADIOL) | ZR-75-1, T-47D | Stimulates proliferation | Inhibits proliferation | ER (stimulatory), AR (inhibitory) nih.gov |

| This compound | - | Binds to estrogen receptors ontosight.ai | - | ERα, ERβ ontosight.ai |

Table 2: Summary of Preclinical Findings on this compound in Porcine Ovarian Models

| Biological Process | Model System | Key Findings | Reference |

| Steroidogenesis | Porcine Granulosa Cells | Produced from androstenedione; production stimulated by serum and FSH. | nih.gov |

| Metabolism | Porcine Granulosa Cells | Metabolized to 19-norandrostenedione and 19-nortestosterone. | nih.gov |

| Follicular Development | Porcine Ovary | Implicated as a local regulator of follicular growth. | nih.govresearchgate.net |

Advanced Analytical Methodologies in Estr 5 10 Ene 3,17 Diol Research

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatographic methods are fundamental in the analysis of "Estr-5(10)-ene-3,17-diol," enabling its separation from complex mixtures and its accurate quantification. The choice of technique depends on the specific research question, the nature of the sample, and the required level of sensitivity.

High-Performance Liquid Chromatography (HPLC) for Purity and Elution Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile steroids like "this compound." Reversed-phase HPLC, often employing a C18 column, is commonly used for the separation of estrogen isomers. researchgate.netresearchgate.net The mobile phase composition, typically a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and water, is optimized to achieve efficient separation. researchgate.netymerdigital.com For instance, a mobile phase of 50% acetonitrile in water has been used to separate various steroid hormones, with elution order and retention times being key identifiers. researchgate.net The use of cyclodextrins in the mobile phase has also been shown to improve the separation of isomeric estrogens. tandfonline.com

HPLC is critical for assessing the purity of synthesized "this compound" and for studying its elution behavior under various chromatographic conditions. researchgate.net UV detection is a common method for quantification, although the absorbance maxima of individual steroids can be a limiting factor. researchgate.net

Table 1: HPLC Parameters for Steroid Separation

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | researchgate.netymerdigital.com |

| Mobile Phase | Methanol:Water or Acetonitrile:Water mixtures | researchgate.netymerdigital.com |

| Detection | UV Absorbance | researchgate.netresearchgate.net |

| Flow Rate | 1.0 ml/min | ymerdigital.com |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem version (GC-MS/MS) are powerful tools for the comprehensive analysis of steroid metabolites, including those of "this compound." mdpi.comunito.it Due to the polar nature of estrogens, derivatization is an essential step to increase their volatility and thermal stability for GC analysis. nih.gov Common derivatization techniques include trimethylsilylation or perfluoroacylation. nih.gov A two-phase extractive ethoxycarbonylation (EOC) followed by pentafluoropropionyl (PFP) derivatization has also been successfully employed. nih.govresearchgate.net

GC-MS/MS provides high selectivity and sensitivity, making it suitable for identifying and quantifying a wide panel of estrogen metabolites in biological samples like urine. mdpi.comunito.it This technique is considered a gold standard for urinary steroid profiling, capable of detecting complex metabolic signatures. mdpi.com The selection of appropriate precursor and fragment ions is crucial for targeted analysis. researchgate.net

Spectroscopic Characterization for Structural Elucidation and Conformational Studies

Spectroscopic techniques are indispensable for the definitive identification and detailed structural analysis of "this compound." These methods provide information about the molecule's connectivity, stereochemistry, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a powerful tool for the unambiguous structural elucidation of "this compound" and its isomers. nih.govresearchgate.net The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about the steroid's framework and the stereochemistry of its chiral centers. For instance, the chemical shift of the C18 methyl group can be used to distinguish between cis- and trans-fused ring systems in related estrogenic compounds. nih.gov

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for the complete assignment of all proton and carbon signals. researchgate.net NMR is also invaluable for monitoring the progress of chemical reactions involving "this compound," allowing for the identification of intermediates and final products. researchgate.net

Table 3: Representative NMR Data for Estrogen-Related Compounds

| Nucleus | Characteristic Chemical Shift (ppm) | Structural Information | Reference |

|---|---|---|---|

| ¹H (C18-Methyl) | ~0.8 (trans-fused), ~1.1 (cis-fused) | Distinguishes between stereoisomers. | nih.gov |

| ¹³C (C13) | ~12 (trans-fused), ~20 (cis-fused) | Confirms stereochemistry at ring junctions. | nih.gov |

Infrared (IR) and Mass Spectrometry for Complementary Structural Data

Infrared (IR) spectroscopy provides valuable information about the functional groups present in "this compound." The presence of hydroxyl (-OH) groups will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. Carbonyl groups (C=O), if present in related metabolites like Estr-5(10)-ene-3,17-dione, would show a strong absorption around 1700-1740 cm⁻¹. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of "this compound" with high accuracy. nih.gov The fragmentation pattern observed in the mass spectrum provides clues about the structure of the molecule. For the related compound Estr-5(10)-ene-3,17-dione, the molecular ion peak is observed at m/z 272. nih.gov Together, IR and MS provide complementary data that, in conjunction with NMR, allow for the complete and confident structural characterization of "this compound." mdpi.com

Radioisotopic Labeling for Metabolic Tracing and Enzyme Kinetic Studies

Radioisotopic labeling is a powerful technique used to trace the metabolic fate of this compound and to study the kinetics of the enzymes involved in its biosynthesis and catabolism. This methodology involves replacing one or more atoms of the molecule with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). The radiolabeled compound is then introduced into a biological system, and its transformation into various metabolites can be tracked and quantified over time.

One of the key applications of radioisotopic labeling in the study of this compound is in elucidating its biosynthetic pathways. For instance, researchers have used radiolabeled precursors to investigate the formation of this compound. In a study on the biosynthesis of non-aromatic 19-norsteroids in porcine granulosa cells, radiolabeled androstenedione (B190577) and 19-hydroxyandrostenedione were used as substrates. nih.gov The formation of 5(10)-estrene-3β,17β-diol was identified, suggesting that its production may involve enzymes similar to the aromatase complex responsible for estradiol (B170435) biosynthesis. nih.gov

The metabolism of this compound itself can also be investigated using radiolabeled forms of the compound. For example, tritiated (³H) or carbon-14 (¹⁴C) labeled this compound can be incubated with liver microsomes or other tissue preparations to identify and quantify the resulting metabolites. This approach allows for the determination of the primary metabolic pathways, whether they involve hydroxylation, oxidation, or conjugation. A study on the metabolism of contraceptive steroids utilized purified estréneme-16-³H to measure its specific activity after extraction. ru.nl While not the exact compound, this demonstrates the principle of using tritiated steroids for metabolic research.

Furthermore, radioisotopic labeling is instrumental in determining enzyme kinetics. By measuring the rate of conversion of a radiolabeled substrate to a product, key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be calculated. For instance, in studies of steroid-metabolizing enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD), radiolabeled substrates are used to assess enzyme activity and inhibition. Radiolabeled tracer studies, for example using ³H-DHEA, are designed to track metabolic flux and validate the roles of specific enzymes in steroid conversion pathways.

A common technique to confirm the identity of a radiolabeled metabolite is crystallization to constant specific activity. This involves mixing the radioactive metabolite with a larger amount of a non-radioactive, authentic standard of the suspected compound. The mixture is then repeatedly crystallized. If the specific activity (radioactivity per unit mass) remains constant through several crystallization steps, it provides strong evidence that the radiolabeled metabolite and the authentic standard are the same compound. nih.gov

Stable isotope labeling, using isotopes such as deuterium (B1214612) (²H or D), is another valuable tool in metabolic research of this compound. Deuterated analogs of the compound, such as (3α,17α)-Estr-5(10)-ene-3,17-diol-d3, serve as stable isotope-labeled standards. evitachem.comcymitquimica.comclearsynth.com These are particularly useful in mass spectrometry-based studies, where they can be used as internal standards for accurate quantification or to differentiate between endogenous and administered compounds.

The table below summarizes the types of isotopic labeling used in the study of this compound and related steroids.

| Isotope | Type | Application in Steroid Research | Example Compound | Reference |

| Tritium (³H) | Radioactive | Metabolic tracing, Enzyme kinetics | [¹⁶-³H]Estradiol | |

| Carbon-14 (¹⁴C) | Radioactive | Biosynthetic pathway elucidation, Metabolite identification | [¹⁴C]Androstenedione | |

| Deuterium (D or ²H) | Stable | Internal standard for mass spectrometry, Metabolic tracing | (3α,17α)-Estr-5(10)-ene-3,17-diol-d3 | evitachem.comcymitquimica.comclearsynth.com |

Immunochemical Assays for Detection and Quantification in Research Samples (e.g., RIA, ELISA for research purposes)

Immunochemical assays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the detection and quantification of steroids in various biological samples. These methods are highly sensitive and specific, relying on the principle of competitive binding between an unlabeled antigen (the steroid of interest) and a labeled antigen for a limited number of antibody binding sites.

Radioimmunoassay (RIA)

RIA was one of the first immunoassays developed and has been extensively used in steroid hormone research. In a typical RIA for a steroid like this compound, a known quantity of a radiolabeled version of the steroid (e.g., tritiated) is mixed with a limited amount of a specific antibody. When a sample containing the unlabeled steroid is added, it competes with the radiolabeled steroid for binding to the antibody. After an incubation period, the antibody-bound and free steroids are separated. The radioactivity of the antibody-bound fraction is then measured. The concentration of the unlabeled steroid in the sample is inversely proportional to the measured radioactivity. A standard curve is generated using known concentrations of the unlabeled steroid to quantify the amount in the unknown sample. While highly sensitive, the use of radioactive materials requires specialized handling and disposal procedures.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is another common immunochemical technique that has largely replaced RIA in many applications due to its safety, cost-effectiveness, and ease of use. In a competitive ELISA for this compound, the wells of a microplate are coated with antibodies specific to the steroid. When the sample containing the steroid is added, along with a known amount of the steroid conjugated to an enzyme (like horseradish peroxidase, HRP), the two compete for binding to the antibody. After washing away the unbound components, a substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a colored product, which can be measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of the steroid in the sample.

While specific ELISA kits for this compound may not be commercially ubiquitous, kits for structurally similar steroids and the enzymes involved in their metabolism are available. For example, ELISA kits exist for 3β-hydroxysteroid dehydrogenase (HSD3B1), an enzyme involved in steroid biosynthesis. mybiosource.commybiosource.com These kits typically use a double-sandwich ELISA technique where a capture antibody is pre-coated onto the microplate wells. mybiosource.commybiosource.com

The table below outlines the key characteristics of RIA and ELISA for the analysis of steroids in research.

| Parameter | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) |

| Principle | Competitive binding between radiolabeled and unlabeled antigen for a specific antibody. | Competitive binding between an enzyme-labeled and unlabeled antigen for a specific antibody. |

| Label | Radioactive Isotope (e.g., ³H, ¹²⁵I) | Enzyme (e.g., HRP, Alkaline Phosphatase) |

| Detection | Scintillation counting (measures radioactivity) | Spectrophotometry (measures color intensity) |

| Sensitivity | High (picogram to femtogram range) | High (picogram to nanogram range) |

| Specificity | High, dependent on antibody quality | High, dependent on antibody quality |

| Advantages | High sensitivity and precision. | No radioactive waste, long shelf-life of reagents, potential for high throughput. |

| Disadvantages | Use of radioactive materials, shorter reagent shelf-life, specialized equipment required. | Can be susceptible to matrix effects, enzyme activity can be affected by temperature and pH. |

The specificity of these immunoassays is a critical factor. Cross-reactivity with other structurally related steroids can be a challenge. Therefore, it is essential to validate the assay for the specific matrix and to assess the cross-reactivity of the antibody with other endogenous steroids that may be present in the sample.

Computational Chemistry and Theoretical Studies of Estr 5 10 Ene 3,17 Diol

Molecular Modeling and Conformational Analysis (e.g., Density Functional Theory)

Molecular modeling of Estr-5(10)-ene-3,17-diol is fundamental to understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. Techniques like Density Functional Theory (DFT) are powerful computational methods used to investigate the electronic structure and geometry of molecules. jmbfs.org DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G**, can determine the most stable conformation of the steroid by calculating the potential energy surface. researchgate.net

Although specific DFT studies on this compound are not widely published, data for its stereoisomers are available in public databases and provide foundational computed properties.

Table 1: Computed Molecular Properties of this compound Isomers

| Property | 5(10)-Estrene-3alpha,17beta-diol | Estr-5(10)-ene-3,17-dione (Reference) |

|---|---|---|

| Molecular Formula | C₁₈H₂₈O₂ nih.gov | C₁₈H₂₄O₂ nih.gov |

| Molecular Weight | 276.4 g/mol nih.gov | 272.4 g/mol nih.gov |

| IUPAC Name | (3R,8R,9S,13S,14S,17S)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol nih.gov | (8R,9S,13S,14S)-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione nih.gov |

| XLogP3 | 2.6 nih.gov | 1.9 nih.gov |

| Hydrogen Bond Donor Count | 2 nih.gov | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 2 nih.gov | 2 nih.gov |

| Rotatable Bond Count | 0 nih.gov | 0 nih.gov |

Ligand-Receptor Docking Simulations and Binding Predictions

Ligand-receptor docking is a computational technique used to predict how a molecule, or ligand, binds to the active site of a receptor protein. For this compound, docking simulations would primarily target its interaction with estrogen receptors (ERα and ERβ) and potentially other steroid hormone receptors. These simulations help predict the binding affinity and orientation of the ligand within the receptor's binding pocket. nih.gov

The process involves generating a 3D model of the ligand and the receptor. A grid is defined around the receptor's active site, typically based on the position of a known co-crystallized ligand like estradiol (B170435). jmbfs.orgnih.gov Docking algorithms then explore various possible conformations and orientations of the ligand within this grid, scoring them based on factors like intermolecular energies, including hydrogen bonds and van der Waals interactions. researchgate.net

Table 2: Key Residues in Estrogen Receptor α Active Site for Ligand Binding

| Amino Acid Residue | Interaction Type | Reference |

|---|---|---|

| Glu353 | Hydrogen Bonding | jmbfs.org |

| Arg394 | Hydrogen Bonding | jmbfs.org |

| His524 | Hydrogen Bonding | jmbfs.org |

These residues are commonly involved in binding estradiol and similar ligands.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which govern its reactivity. By calculating the distribution of electrons, these methods can identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jmbfs.org

The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. jmbfs.org For this compound, the presence of the C5-C10 double bond and the hydroxyl groups would significantly influence its electronic structure. DFT calculations on related nitro-estradiol derivatives have shown that electron-withdrawing or -donating groups can substantially alter the LUMO energy and, consequently, the molecule's reactivity.

These calculations can also generate electrostatic potential maps, which visualize the charge distribution across the molecule. Such maps for this compound would likely show negative potential around the oxygen atoms of the hydroxyl groups, indicating these are sites prone to interaction with positive charges. This information is invaluable for predicting how the molecule will interact with enzymes and receptors. jmbfs.org

Table 3: Theoretical Electronic Parameters and Their Significance

| Parameter | Significance | Reference |

|---|---|---|

| HOMO Energy | Relates to the ability to donate electrons | jmbfs.org |

| LUMO Energy | Relates to the ability to accept electrons | jmbfs.org |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | jmbfs.org |

| Chemical Potential | Describes the tendency of electrons to escape | jmbfs.org |

| Electronegativity | Measures the power of an atom to attract electrons | jmbfs.org |

These parameters are typically calculated using DFT methods.

Predictive Modeling of Metabolic Pathways and Enzyme Interactions

Predictive modeling of metabolic pathways uses computational tools to forecast how a compound might be transformed by enzymes in the body. For this compound, this involves identifying potential sites of metabolism on the molecule and the enzymes likely to catalyze these reactions. Software like Metaprint2D-react can predict possible metabolic reactions, such as hydroxylation, oxidation, and glucuronidation. researchgate.net

Research on the metabolism of structurally similar steroids provides a strong basis for these predictions. For instance, the biosynthesis of 5(10)-estrene-3β,17β-diol in porcine granulosa cells is known to be catalyzed by enzymes similar to the aromatase complex. nih.gov This compound can be further metabolized into 19-norandrostenedione (B190405) and 19-nortestosterone, indicating the action of dehydrogenase enzymes. nih.gov

Therefore, predictive models for this compound would likely highlight its hydroxyl groups as primary sites for phase II metabolism (e.g., glucuronidation or sulfation). The steroid backbone could also be a target for phase I oxidation reactions by cytochrome P450 enzymes. researchgate.net These in silico models are crucial for understanding the compound's metabolic fate and can guide further experimental studies in vitro and in vivo. researchgate.netnih.gov

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| Estr-5(10)-ene-3,17-dione |

| Estradiol |

| 5(10)-Estrene-3alpha,17beta-diol |

| 19-norandrostenedione |

Research Applications and Future Directions

Utility as a Biochemical Probe in Fundamental Steroid Research

Estr-5(10)-ene-3,17-diol and its derivatives serve as valuable biochemical probes for investigating the structure and function of steroid receptors. The double bond at the 5(10) position distinguishes it from more common estrogens, providing a unique structural motif to explore receptor-ligand interactions. By studying how this specific structure binds to estrogen receptors (ERα and ERβ), researchers can gain insights into the conformational changes these receptors undergo upon ligand binding. nih.gov This understanding is crucial for elucidating the mechanisms of action of both endogenous and synthetic steroids.

Furthermore, synthetic derivatives of this compound can be designed to probe specific aspects of steroid signaling. For instance, introducing labels or modifying side chains allows for the tracking of the compound within cells and tissues, helping to map its distribution and metabolism. These studies contribute to a more comprehensive understanding of steroid hormone biology and the development of new therapeutic strategies for hormone-related disorders.

Role as a Reference Standard in Analytical Research

In analytical sciences, particularly in anti-doping and environmental monitoring, this compound is an essential reference material. researchgate.net Its availability as a certified standard allows for the accurate identification and quantification of this compound in various biological and environmental samples.

Anti-Doping Science:

In equine sports, 5(10)-estrene-3β,17α-diol is used as a biological marker to detect the misuse of pregnancy status in mares for doping purposes. researchgate.net The presence of this and other related steroids can indicate the administration of prohibited substances. nih.gov The availability of pure reference standards is critical for developing and validating analytical methods used by anti-doping laboratories to ensure fair competition. researchgate.netindustry.gov.au

Environmental Monitoring Research:

Steroid hormones, including estrogens, are considered endocrine-disrupting compounds (EDCs) that can have adverse effects on wildlife and humans when present in the environment. nih.gov this compound can be used as a reference standard in studies monitoring the levels of estrogenic compounds in water sources and soil. This helps assess the extent of environmental contamination and the effectiveness of wastewater treatment processes in removing these substances.

| Application Area | Specific Use of this compound as a Reference Standard |

| Anti-Doping | Detection of misuse of pregnancy status in mares. researchgate.net |

| Environmental Monitoring | Quantification of estrogenic compounds in environmental samples. |

Investigation of its Precursor Role in Steroidogenesis Research

Steroidogenesis is the biological process by which steroids are generated from cholesterol. This compound is an intermediate in some steroid metabolic pathways. For example, its dione (B5365651) counterpart, Estr-5(10)-ene-3,17-dione, can be a precursor in the synthesis of more potent estrogens. ontosight.ai

Research in this area focuses on understanding the enzymatic conversions that lead to and from this compound. For instance, studies investigate the activity of enzymes like 17β-hydroxysteroid dehydrogenases, which are involved in the interconversion of steroid hormones. researchgate.net By examining these pathways, scientists can better understand the regulation of hormone levels in both healthy and diseased states. This knowledge is particularly relevant for conditions where steroid metabolism is altered, such as in certain types of cancer. researchgate.net

Contribution to Understanding Endocrine System Modulators and Pathways

This compound and its metabolites can act as modulators of the endocrine system by interacting with steroid receptors. Although it may exhibit weaker estrogenic activity compared to estradiol (B170435), its ability to bind to estrogen receptors can still influence gene expression and physiological processes. ontosight.ai

Studies have shown that certain androgen metabolites, which are structurally similar to this compound, can bind to estrogen receptors and modulate their activity. For example, 5α-androstane-3β,17β-diol, a metabolite of dihydrotestosterone, has been shown to be a potent modulator of ERβ-mediated gene transcription. oup.com Research on compounds like androst-5-ene-3β,17β-diol has demonstrated that they can stimulate the growth of estrogen receptor-positive breast cancer cells via estrogen receptors, but inhibit this growth via androgen receptors. bohrium.comnih.gov These findings highlight the complex interplay between different steroid signaling pathways and the potential for compounds like this compound to have dual roles as both estrogenic and anti-androgenic agents.

Emerging Areas in Synthetic Biology and Steroid Engineering Research

Synthetic biology and steroid engineering are rapidly advancing fields that aim to design and construct new biological parts, devices, and systems. In this context, this compound and its derivatives can serve as building blocks for creating novel steroid-based molecules with tailored properties.

By applying synthetic chemistry techniques, researchers can modify the structure of this compound to enhance its biological activity, improve its selectivity for specific receptor subtypes, or introduce new functionalities. researchgate.net For example, stereoselective synthesis methods are being developed to produce specific isomers of the compound, which is crucial as different stereoisomers can have vastly different biological effects. researchgate.net This research could lead to the development of new therapeutic agents with improved efficacy and fewer side effects.

Identification of Novel Biological Activities and Mechanistic Insights in Preclinical Models

Preclinical research using cell lines and animal models is essential for identifying new biological activities of this compound and understanding its mechanisms of action. In vitro studies using cancer cell lines, for instance, can reveal the compound's effects on cell proliferation and apoptosis.

For example, research on structurally related compounds has shown that they can inhibit the growth of estrogen receptor-positive breast cancer cells. In vivo studies in animal models can further elucidate the physiological and pharmacological effects of this compound. These preclinical investigations are critical for assessing the therapeutic potential of this and related compounds for various conditions, including hormone-dependent cancers and neurodegenerative diseases. nih.gov

| Research Area | Key Findings and Insights |

| Biochemical Probe | Elucidates steroid receptor structure and function. nih.gov |

| Analytical Standard | Enables accurate quantification in anti-doping and environmental science. researchgate.net |

| Steroidogenesis | Helps understand hormone synthesis pathways and their regulation. researchgate.net |

| Endocrine Modulation | Reveals complex interactions with estrogen and androgen receptors. oup.combohrium.com |

| Synthetic Biology | Serves as a scaffold for creating novel steroid-based molecules. researchgate.net |

| Preclinical Models | Identifies new therapeutic activities and mechanisms of action. nih.gov |

Q & A

Q. What are the primary synthetic routes for Estr-5(10)-ene-3,17-diol, and how can reaction conditions be optimized?

this compound is synthesized via sodium borohydride (NaBH₄) reduction of its precursor, Estr-5(10)-ene-3,17-dione. Key steps include:

- Dissolving the dione in methanol and reacting with NaBH₄ at room temperature for 45 minutes.

- Purification via crystallization or chromatography to isolate the diol . Yield optimization involves solvent selection (methanol ensures solubility), controlled reaction time, and stoichiometric excess of NaBH₄. Alternative routes include bromohydrin formation followed by epoxidation, though these require stringent temperature control .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Mass Spectrometry (MS): Characteristic ions include [M+H]⁺ at m/z 277, with fragmentation patterns (e.g., loss of H₂O or CO) aiding structural confirmation .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve stereochemistry at C3 and C17. For example, the 3α/17β-diol configuration shows distinct proton couplings in the 1–2 ppm range for hydroxyl groups .

- Infrared (IR) Spectroscopy: O-H stretches (~3200–3600 cm⁻¹) and C-O bonds (~1050–1250 cm⁻¹) confirm diol functionality .

Q. What safety protocols are recommended for handling this compound?

Due to reproductive toxicity and hormonal activity, researchers must:

- Use PPE (gloves, lab coats, goggles) to prevent dermal or inhalation exposure.

- Conduct reactions in fume hoods with proper waste disposal for organic solvents.

- Monitor estrogenic bioactivity in vitro (e.g., receptor-binding assays) before in vivo studies .

Advanced Research Questions

Q. How can selective functionalization of this compound be achieved for derivative synthesis?

Copper-catalyzed aerobic oxidation selectively hydroxylates the C10 position, yielding 10β-hydroxyestr-4-ene-3,17-dione without disrupting allylic or tertiary C-H bonds. Key parameters:

Q. What mechanisms underlie the compound’s modulation of gut microbiota in diabetic models?

In type 2 diabetic mice, this compound (isolated from Enteromorpha prolifera) reduces hyperglycemia by:

Q. How can contradictory spectral data for this compound be resolved?

Discrepancies in molecular weight (e.g., 274.4 g/mol vs. 314.43 g/mol) arise from misassignment of analogs (e.g., dione vs. diol). Resolution strategies:

- Cross-validate using high-resolution MS (HRMS) and isotopic patterns.

- Compare NMR data with synthetic standards (e.g., 3α vs. 3β configurations) .

Q. What in vivo metabolic pathways are associated with this compound, and how do they impact toxicity?

Metabolites like 17α-ethynyl derivatives exhibit teratogenicity via:

- CYP3A4-mediated oxidation to electrophilic intermediates, causing DNA adducts.

- Disruption of progesterone receptors, leading to fetal resorption or cryptorchidism in rodent models. Mitigation requires dose-response studies and metabolite profiling using LC-MS/MS .

Q. How do structural analogs of this compound compare in receptor-binding affinity?

Docking studies reveal:

- The 3α-OH group enhances ERα binding (Ki = 2.1 nM) vs. 3β-OH (Ki = 8.7 nM).

- 17β-OH is critical for nuclear receptor coactivator recruitment. Comparative assays (e.g., fluorescence polarization) quantify subtype selectivity (ERα vs. ERβ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.